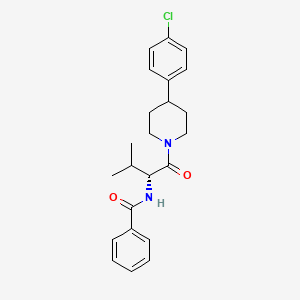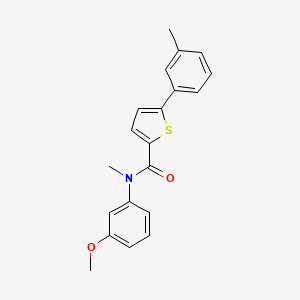![molecular formula C26H27IN4O2 B10780125 N-[2-[4-(2-hydroxyphenyl)piperazin-1-yl]ethyl]-4-iodo-N-pyridin-2-ylcubane-1-carboxamide](/img/structure/B10780125.png)
N-[2-[4-(2-hydroxyphenyl)piperazin-1-yl]ethyl]-4-iodo-N-pyridin-2-ylcubane-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Formation of the core structure: This involves the construction of the main molecular framework through reactions such as cyclization, condensation, or coupling reactions.
Functional group modifications: Introduction or modification of functional groups to achieve the desired chemical properties. This can include reactions like halogenation, nitration, or sulfonation.
Purification and isolation: The final product is purified using techniques such as recrystallization, chromatography, or distillation to obtain the pure compound.
Industrial production methods may involve scaling up these synthetic routes using optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
CHEMBL1774995 can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride, sodium borohydride, and hydrogen gas.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens, acids, and bases.
Addition: This reaction involves the addition of atoms or groups to a double or triple bond. Common reagents include hydrogen halides, water, and hydrogen gas.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
CHEMBL1774995 has several scientific research applications, including:
Chemistry: It can be used as a tool compound to study chemical reactions and mechanisms.
Biology: It can be used to investigate biological pathways and interactions with biomolecules.
Medicine: It has potential therapeutic applications and can be used in drug discovery and development.
Industry: It can be used in the development of new materials, catalysts, and other industrial applications.
Mechanism of Action
The mechanism of action of CHEMBL1774995 involves its interaction with specific molecular targets and pathways. While the exact mechanism is not fully understood, it is believed to exert its effects by binding to specific receptors or enzymes, thereby modulating their activity. This can lead to changes in cellular signaling pathways and physiological responses.
Comparison with Similar Compounds
CHEMBL1774995 can be compared with other similar compounds to highlight its uniqueness. Similar compounds may include those with similar core structures or functional groups. Some examples of similar compounds include:
- CHEMBL1234567
- CHEMBL2345678
- CHEMBL3456789
The uniqueness of CHEMBL1774995 lies in its specific chemical structure, which may confer unique properties and applications compared to other similar compounds.
Properties
Molecular Formula |
C26H27IN4O2 |
|---|---|
Molecular Weight |
554.4 g/mol |
IUPAC Name |
N-[2-[4-(2-hydroxyphenyl)piperazin-1-yl]ethyl]-4-iodo-N-pyridin-2-ylcubane-1-carboxamide |
InChI |
InChI=1S/C26H27IN4O2/c27-26-21-18-22(26)20-23(26)19(21)25(18,20)24(33)31(17-7-3-4-8-28-17)14-11-29-9-12-30(13-10-29)15-5-1-2-6-16(15)32/h1-8,18-23,32H,9-14H2 |
InChI Key |
IUEHDTRLKKNLDW-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CCN(C2=CC=CC=N2)C(=O)C34C5C6C3C7C4C5C67I)C8=CC=CC=C8O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[3-[5-methoxy-2-[(3-methoxyphenyl)methoxy]phenyl]propyl]propanamide](/img/structure/B10780042.png)
![4-[(4-but-2-ynoxyphenyl)sulfonylmethyl]-N-hydroxy-1-propan-2-ylsulfonylpiperidine-4-carboxamide](/img/structure/B10780047.png)
![4-[(S)-4-Carboxy-2-({5-[2-((S)-2-cyclobutylcarbamoyl-pyrrolidin-1-yl)-2-oxo-ethoxy]-1-phenyl-1H-pyrazole-3-carbonyl}-amino)-butyryl]-piperazine-1-carboxylic acid ethyl ester](/img/structure/B10780055.png)
![1-[4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)phenyl]pyrrolidin-2-one](/img/structure/B10780067.png)
![3-[2-[Butyl(Phenethyl)Amino]Ethyl]Phenol](/img/structure/B10780075.png)

![N-[2-methyl-5-[5-(trifluoromethyl)-1H-imidazol-2-yl]phenyl]-4-(pyridin-2-ylmethoxy)benzamide](/img/structure/B10780083.png)
![N-[1-[3-cyano-7-(cyclopropylamino)pyrazolo[1,5-a]pyrimidin-5-yl]indol-6-yl]-N-methylacetamide](/img/structure/B10780097.png)

![1-ethyl-2-[(1E,3E,5E)-5-[1-ethyl-3-methyl-3-[4-oxo-4-[2-[4-[[[4-oxo-4-[[1-[4-[(2-phenylbenzoyl)amino]benzoyl]-2,3,4,5-tetrahydro-1-benzazepin-5-yl]amino]butanoyl]amino]methyl]triazol-1-yl]ethylamino]butyl]-5-sulfoindol-2-ylidene]penta-1,3-dienyl]-3,3-dimethylindol-1-ium-5-sulfonate](/img/structure/B10780103.png)
![2-(1-((2-(2-ethyl-1H-benzo[d]imidazol-1-yl)-9-methyl-6-morpholino-9H-purin-8-yl)methyl)piperidin-4-yl)propan-2-ol](/img/structure/B10780110.png)
![2-chloro-4-cyano-6-fluoro-N-[2-[(2-fluorocyclopropanecarbonyl)amino]pyridin-4-yl]benzamide](/img/structure/B10780116.png)
![3-cyclopentyl-N-[2-(dimethylamino)ethyl]-N-[[4-[4-[(2-phenylethylamino)methyl]phenyl]phenyl]methyl]propanamide;2,2,2-trifluoroacetic acid](/img/structure/B10780117.png)
![N-pyrimidin-2-yl-5-thia-3,11,12-triazatricyclo[8.3.0.02,6]trideca-1(10),2(6),3,12-tetraen-4-amine](/img/structure/B10780118.png)
